8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the furan rings: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of carboxylic acid groups: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or alcohols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-f
Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could have potential therapeutic applications, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, altering signal transduction pathways.
DNA interaction: The compound might bind to DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds also contain furan rings and have various biological activities.
Flavonoids: Another class of compounds with similar structural features and diverse biological properties.
Quinoline derivatives: These compounds share some structural similarities and are known for their medicinal properties.
Uniqueness
What sets 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid apart is its highly complex structure, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C29H10O22 |
---|---|
Molecular Weight |
710.4 g/mol |
IUPAC Name |
8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C29H10O22/c1-4(30)47-5(2-45-20(35)12-14-8(22(37)48-26(14)41)6(18(31)32)9-15(12)27(42)49-23(9)38)3-46-21(36)13-16-10(24(39)50-28(16)43)7(19(33)34)11-17(13)29(44)51-25(11)40/h5H,2-3H2,1H3,(H,31,32)(H,33,34) |
InChI Key |
VOLUOVZCHJSPHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COC(=O)C1=C2C(=C(C3=C1C(=O)OC3=O)C(=O)O)C(=O)OC2=O)COC(=O)C4=C5C(=C(C6=C4C(=O)OC6=O)C(=O)O)C(=O)OC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.